4-(2-Methylphenyl)nicotinic acid
Overview
Description
4-(2-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C₁₃H₁₁NO₂ It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the direct functionalization of pyridine derivatives. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield substituted pyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)nicotinic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-methylphenyl)pyridine-3-carboxylic acid
- 4-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid
- 4-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid
Uniqueness
4-(2-Methylphenyl)nicotinic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-(2-methylphenyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-3-5-10(9)11-6-7-14-8-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHYKGWYACXFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579138 | |
Record name | 4-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207850-76-8 | |
Record name | 4-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30579138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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